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Compound of Interest

Compound Name: 5H-Imidazo[5,1-ajisoindole

Cat. No.: B174278

An In-depth Technical Guide to the Physicochemical Properties of 5H-Imidazo[5,1-alisoindole

Introduction

The 5H-imidazo[5,1-a]isoindole scaffold is a fused heterocyclic system of significant interest
in medicinal chemistry and materials science. As a rigid, nitrogen-containing structure, it serves
as a valuable core for the design of novel therapeutic agents and functional organic materials.
Its derivatives have been explored for a range of biological activities, including as inhibitors of
enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy[1]. The
unique electronic and structural features of this scaffold also give rise to interesting optical
properties, with related compounds showing potential as fluorophores[2][3][4].

This technical guide provides a detailed examination of the core physicochemical properties of
the parent 5H-imidazo[5,1-a]isoindole molecule. Understanding these fundamental
characteristics is critical for researchers and drug development professionals to predict its
behavior in biological systems, design synthetic routes, and formulate it for various
applications. This document synthesizes computational data with established experimental
methodologies, offering a framework for the practical assessment of this important heterocyclic
system.

Molecular Structure and Foundational Properties

The foundational characteristics of a molecule dictate its interactions and behavior. 5H-
Imidazo[5,1-aJisoindole is a tricyclic aromatic amine with the chemical formula C1oHsN2[5].
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The fusion of the imidazole and isoindole rings creates a unique electronic landscape and a
defined three-dimensional shape that is crucial for its biological and physical properties.

Chemical Identifiers:

IUPAC Name: 5H-imidazo[5,1-ajisoindole[5]

CAS Number: 147764-61-2[5][6]

Molecular Formula: C1oHsN2[5]

Molecular Weight: 156.18 g/mol [5][7]

Table 1. Computed Physicochemical Properties of 5H-Imidazo[5,1-alJisoindole

Property Value Source
XLogP3 1.3 PubChem[5][7]
Hydrogen Bond Donors 0 PubChem[5][7]
Hydrogen Bond Acceptors 2 PubChem[5][7]
Rotatable Bond Count 0 PubChem[5][7]
Exact Mass 156.068748264 Da PubChem[5][7]

Topological Polar Surface Area

17.8 A2 PubChem[5][7]
(TPSA)

| Heavy Atom Count | 12 | PubChem[5] |

Note: These values are computationally derived and provide an estimate of the compound's
properties. Experimental verification is recommended.

Lipophilicity: Predicting Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a
critical parameter in drug development. It governs a molecule's ability to cross biological
membranes, its binding affinity to proteins, and its overall pharmacokinetic profile. The
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computationally derived XLogP3 value for 5H-imidazo[5,1-alisoindole is 1.3, suggesting a
balanced character with moderate lipophilicity[5][7]. This value indicates that the compound is
likely to have reasonable permeability across cell membranes without being excessively
retained in fatty tissues.

For ionizable compounds, the distribution coefficient (LogD) is a more physiologically relevant
measure as it accounts for the different ionization states of the molecule at a given pH[8][9].
Given the presence of a basic nitrogen atom in the imidazole ring, the LogD of 5H-imidazo[5,1-
aJisoindole will be pH-dependent.

Experimental Protocol: HPLC-Based Determination of
LogP

A reliable and high-throughput method for experimentally determining LogP is through reverse-
phase high-performance liquid chromatography (RP-HPLC). The causality behind this method
is that the retention time of a compound on a nonpolar stationary phase (like C18) is directly
proportional to its lipophilicity.

Workflow for LogP Determination via RP-HPLC

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b174278?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5H-Imidazo_5_1-a_isoindole
https://pubchem.ncbi.nlm.nih.gov/compound/5H-Imidazo_2_1-a_isoindole
https://pmc.ncbi.nlm.nih.gov/articles/PMC10975611/
https://pdfs.semanticscholar.org/7e8f/9d2f773e67790c4966887894bcd20ee36890.pdf
https://www.benchchem.com/product/b174278?utm_src=pdf-body
https://www.benchchem.com/product/b174278?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing
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Caption: Workflow for experimental LogP determination using RP-HPLC.

lonization Constant (pKa): Impact on Solubility and
Receptor Binding

The pKa value defines the strength of an acid or base and is crucial for predicting a molecule's
charge state at a given pH. The 5H-imidazo[5,1-a]isoindole structure contains a basic

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b174278?utm_src=pdf-body-img
https://www.benchchem.com/product/b174278?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

nitrogen atom within the imidazole moiety, which is expected to be the primary site of
protonation. The pKa of this nitrogen will dictate the compound's solubility in aqueous media
(with the protonated form being more soluble) and its ability to interact with biological targets
through ionic interactions. While specific experimental pKa data for the parent compound is not
widely published, related imidazo[2,1-b][1][5][6]thiadiazole systems have been shown to have
pKa values between 2.64 and 2.70, indicating they are weakly basic[8][9].

Experimental Protocol: Potentiometric Titration for pKa
Determination

Potentiometric titration is a highly accurate method for determining the pKa of a compound. It
involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is
added incrementally. The pKa is determined from the midpoint of the resulting titration curve.

Workflow for pKa Determination via Potentiometric Titration
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Dissolve a precise amount of the compound in a co-solvent system (e.g., Methanol/Water)

Titrate the solution with a standardized strong acid (e.g., HCI)

Record pH changes with a calibrated pH meter after each addition of titrant

Plot the recorded pH values against the volume of titrant added

Determine the pKa from the half-equivalence point of the titration curve

Gdd excess solid compound to a buffered aqueous solution (e.g., PBS, pH 7.49

:

Ggitate the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibriura

:

[Separate the undissolved solid from the solution via centrifugation or filtratioD

:

Getermine the concentration of the compound in the clear supernatant using a suitable analytical method (e.g., UV-Vis Spectroscopy or HPLCD

Click to download full resolution via product page

Caption: Workflow for the shake-flask method of solubility determination.
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Optical and Spectroscopic Properties

Fused heterocyclic systems like 5H-imidazo[5,1-a]isoindole often exhibit interesting
photophysical properties. Studies on related imidazo[5,1-a]isoquinolines have shown that these
compounds can be fluorescent, emitting light in the blue region of the spectrum.[3][4] The
quantum yield and emission wavelength are highly sensitive to the nature and position of
substituents on the aromatic rings.[3][4] This tunability makes the core scaffold attractive for
applications in bio-imaging and as emitter molecules in organic light-emitting diodes (OLEDSs).
Characterization of these properties typically involves UV-Visible absorption and fluorescence
emission spectroscopy.

Conclusion

5H-Imidazo[5,1-a]isoindole is a heterocyclic scaffold with a balanced physicochemical profile
that makes it a promising starting point for the development of new chemical entities. Its
computed moderate lipophilicity, weak basicity, and rigid structure are key attributes for
designing molecules with good membrane permeability and specific biological interactions.
While comprehensive experimental data for the parent compound is limited in public literature,
this guide provides the theoretical basis and standard experimental protocols necessary for its
thorough characterization. By applying these methodologies, researchers can validate
computational predictions and build a robust understanding of this scaffold, accelerating its
application in drug discovery and materials science.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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